4-Benzoylphenyl benzenesulfonate
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H14O4S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(4-benzoylphenyl) benzenesulfonate |
InChI |
InChI=1S/C19H14O4S/c20-19(15-7-3-1-4-8-15)16-11-13-17(14-12-16)23-24(21,22)18-9-5-2-6-10-18/h1-14H |
InChI Key |
NDLYTFOGIJWYFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Thermal Stability and Decomposition Kinetics of Benzoylphenyl Sulfonate Esters
Executive Summary
Benzoylphenyl sulfonate esters represent a critical class of "latent" electrophiles. Structurally characterized by a sulfonyl group bridged to a benzophenone moiety via an oxygen ester linkage, these compounds serve two divergent functions: robust protecting groups in organic synthesis and thermally labile acid generators (TAGs) in lithography and coatings.
This guide dissects the thermal stability profile of these esters. Unlike simple alkyl sulfonates, the benzoylphenyl variants exhibit a complex decomposition landscape governed by the electron-withdrawing nature of the benzoyl group. We will explore the competition between the Thia-Fries rearrangement and homolytic S-O bond scission , providing a validated protocol for characterizing these pathways.
Structural Foundations & Electronic Effects[1]
To understand the thermal behavior, we must first analyze the electronic environment of the sulfonate ester bond (
The Hammett Influence
The thermal stability of sulfonate esters is dictated by the bond dissociation energy (BDE) of the
-
Inductive Effect (-I): The carbonyl pulls electron density away from the phenolic oxygen.
-
Resonance Effect (-R): If para- or ortho-substituted, the carbonyl delocalizes the lone pair electrons of the oxygen.
Consequence: This electron deficiency weakens the
Thermal Decomposition Mechanisms
The thermal degradation of benzoylphenyl sulfonates does not follow a single pathway. It is a bifurcation of radical and concerted mechanisms, heavily influenced by the presence of trace protons or Lewis acids.
Pathway A: The Thia-Fries Rearrangement
Analogous to the classic Fries rearrangement of phenolic esters, aryl sulfonates undergo a thermal Thia-Fries rearrangement .
-
Trigger: Thermal excitation (
) or Lewis Acid catalysis. -
Mechanism: The sulfonyl group (
) migrates from the phenolic oxygen to the ortho or para position of the benzoylphenyl ring. -
Product: A hydroxyaryl sulfone.[1] This is a thermodynamic sink and represents a "non-volatile" decomposition pathway.
Pathway B: Latent Acid Generation (Thermolysis)
In the presence of protic media or specific resins (e.g., hydroxyl-containing polymers), the mechanism shifts.
-
Mechanism: Thermally induced elimination or hydrolysis.
-
Product: Release of free sulfonic acid (
) and the parent hydroxybenzophenone. -
Application: This is the primary mechanism utilized in thermal acid generators (TAGs) for crosslinking.
Pathway C: Radical Scission
At extreme temperatures (
Visualization: Decomposition Pathways
Caption: Thermal divergence of benzoylphenyl sulfonates: Rearrangement (Green) vs. Acid Generation (Red).
Experimental Analysis & Characterization
As a Senior Scientist, relying solely on literature
Quantitative Data Summary (Typical Values)
| Parameter | Method | Typical Range | Significance |
| TGA (10°C/min) | 210°C - 260°C | Processing safety limit. | |
| DTG | 280°C - 320°C | Point of maximum degradation rate. | |
| Activation Energy ( | Kissinger Method | 120 - 160 kJ/mol | Energy barrier to decomposition. |
| Char Yield | TGA (at 600°C) | 15% - 30% | Indicates aromatic coupling/rearrangement. |
Recommended Protocol: Kinetic Stability Profiling
Do not just run a single TGA ramp. Use the Kissinger-Akahira-Sunose (KAS) or Ozawa-Flynn-Wall (OFW) isoconversional methods to determine shelf-life.
Step-by-Step Methodology:
-
Synthesis of Analyte:
-
React 4-hydroxybenzophenone with p-toluenesulfonyl chloride in DCM with Pyridine (1.1 eq) at 0°C.
-
Critical Step: Wash with 1M HCl to remove all traces of pyridine. Residual base lowers thermal stability by catalyzing elimination. Recrystallize from EtOH.
-
-
Thermogravimetric Analysis (TGA):
-
Instrument: TGA Q500 (or equivalent).
-
Atmosphere: Nitrogen (inert) vs. Air (oxidative). Use
for mechanistic study. -
Procedure: Run dynamic scans at heating rates (
) of 2, 5, 10, and 20 °C/min. -
Data Extraction: Record the temperature at fixed conversions (
).
-
-
Kinetic Modeling:
-
Plot
vs (Kissinger equation). -
The slope represents
. -
Use
to extrapolate the half-life ( ) at storage temperature (e.g., 25°C).
-
-
Product Identification (GC-MS/LC-MS):
-
Heat sample in a sealed tube at
for 1 hour. -
Analyze residue.[2]
-
Marker for Thia-Fries: Shift in UV absorption (hydroxybenzophenones have distinct UV spectra) and mass shift consistent with isomer formation.
-
Marker for Acid Generation: pH drop in aqueous extraction.
-
Visualization: Experimental Workflow
Caption: Integrated workflow for kinetic and mechanistic characterization of sulfonate esters.
Applications & Implications
Understanding the thermal stability of benzoylphenyl sulfonates unlocks specific applications:
-
Thermal Acid Generators (TAGs):
-
Used in automotive coatings and photoresists. The ester is stable during spin-coating but releases acid during the "post-apply bake" (typically 120-150°C) to catalyze crosslinking.
-
Design Tip: Electron-withdrawing substituents on the sulfonyl ring (e.g., nitrobenzenesulfonate) lower the activation temperature, while electron-donating groups (e.g., methoxy) increase thermal stability.
-
-
Prodrug Design:
-
Benzoylphenyl sulfonates are explored as prodrugs for anti-inflammatory agents (COX inhibitors).
-
Stability Requirement: Must be stable at body temperature (37°C) but hydrolytically unstable in the presence of esterases.
-
References
-
Vertex AI Search. (2023). Thermal stability of aryl sulfonates and Thia-Fries rearrangement. Retrieved from 3
-
Merck Millipore. (n.d.). Fries Rearrangement: Reaction Mechanisms and Applications. Retrieved from 4
-
Royal Society of Chemistry. (2016). Synthesis and properties of sulfonate ester photoacid generators. Reaction Chemistry & Engineering. Retrieved from 5
-
Journal of Chemical and Pharmaceutical Research. (2015). Thermal studies of biologically active aryl esters. Retrieved from 2
-
American Chemical Society. (1998). Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. Chemistry of Materials. Retrieved from 6
Sources
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Synthesis and properties of a series of sulfonate ester photoacid generators - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Analysis: UV Absorption Profile of 4-Benzoylphenyl Benzenesulfonate
Executive Summary
This technical guide provides a comprehensive analysis of the ultraviolet (UV) absorption characteristics of 4-Benzoylphenyl benzenesulfonate (CAS: 7279-13-2). Designed for researchers in drug development and organic synthesis, this document moves beyond basic spectral data to explore the electronic transitions governing its photophysics.
The guide details the structural basis for its absorption, provides a validated experimental protocol for spectral acquisition, and establishes a self-validating method for monitoring hydrolytic stability—a critical parameter for sulfonate esters in pharmaceutical applications.
Part 1: Structural Basis of Chromophores
To accurately interpret the UV spectrum of 4-Benzoylphenyl benzenesulfonate, one must deconstruct its molecular architecture into interacting chromophores. The molecule is an ester formed between 4-hydroxybenzophenone and benzenesulfonic acid .
Electronic Architecture
The absorption profile is a composite of two distinct but electronically coupled systems:
-
The Benzophenone Core (Primary Chromophore): A cross-conjugated system involving two phenyl rings linked by a carbonyl group. It exhibits two characteristic transitions:
- Transition: High intensity, typically located at 250–265 nm.
- Transition: Low intensity (forbidden), located at 320–340 nm (the "carbonyl tail").
-
The Sulfonate Linkage (
):-
Unlike the parent 4-hydroxybenzophenone, where the hydroxyl group (
) acts as a strong auxochrome (electron donor) causing a bathochromic (red) shift to ~290 nm, the sulfonate group is electron-withdrawing. -
The Hypsochromic Effect: The sulfonyl group pulls electron density from the bridging oxygen, reducing its resonance contribution to the benzophenone ring. Consequently, the spectrum of the ester blue-shifts back toward the unsubstituted benzophenone range (255–270 nm) compared to its hydrolyzed phenol precursor.
-
Visualization of Electronic Transitions
The following diagram illustrates the molecular orbital interactions and expected transitions.
Figure 1: Mechanistic breakdown of electronic transitions. The sulfonate group restricts the auxochromic effect of the oxygen, resulting in a blue-shifted spectrum relative to the 4-hydroxybenzophenone precursor.
Part 2: Experimental Methodology
Precise spectral characterization requires controlling solvent polarity and pH, as sulfonate esters are susceptible to nucleophilic attack (hydrolysis).
Validated Protocol
Objective: Obtain a quantitative UV spectrum while ensuring analyte integrity.
| Parameter | Specification | Rationale |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) | Critical: Avoid primary alcohols (MeOH/EtOH) for stock solutions to prevent transesterification. MeCN has a low UV cutoff (190 nm). |
| Concentration | Ensures absorbance ( | |
| Path Length | 10 mm (Quartz) | Standard path length for molar absorptivity ( |
| Blanking | Solvent Match | The reference cell must contain the exact solvent batch to subtract background absorption. |
Step-by-Step Workflow
-
Stock Preparation: Dissolve 10 mg of 4-Benzoylphenyl benzenesulfonate in 100 mL of HPLC-grade Acetonitrile. (Concentration
). -
Working Standard: Dilute 1 mL of Stock into 9 mL of Acetonitrile. Final concentration
. -
Baseline Correction: Run a baseline scan with pure Acetonitrile in both sample and reference cuvettes.
-
Acquisition: Scan from 200 nm to 400 nm. Scan speed: Medium (approx. 200 nm/min) to capture fine structure.
-
Validation: Verify that the absorbance at
is between 0.2 and 0.8 AU. If , dilute further to avoid deviations from the Beer-Lambert Law.
Part 3: Spectral Analysis & Interpretation
Predicted Spectral Features
Based on the Woodward-Fieser rules and comparative data from benzophenone derivatives, the spectrum will exhibit:
-
Band I (Primary):
.-
Origin: Overlap of the benzoyl
and the benzenesulfonyl benzenoid bands. -
Appearance: Intense, broad band, potentially with shoulder features due to the vibrational structure of the sulfonyl-attached ring.
-
-
Band II (Secondary):
.-
Origin:
transition of the carbonyl group.[1] -
Appearance: Weak, broad "tail" extending into the UVA region.
-
-
Absence of Bathochromic Shift: Unlike 4-hydroxybenzophenone (which peaks near 290–300 nm), the ester will not show strong absorption in the 290–310 nm window.
Solvatochromism
-
Polar Protic Solvents (e.g., Water/Methanol): The
band (Band II) will blue-shift (move to lower wavelengths) due to hydrogen bonding stabilizing the ground state of the carbonyl lone pair. -
Non-Polar Solvents (e.g., Cyclohexane): The fine structure of the benzenoid bands will be more resolved, and the
band will appear at longer wavelengths.
Part 4: Quality Assurance & Stability Monitoring
The most critical application of UV spectroscopy for this compound is stability indicating analysis . Sulfonate esters are labile; they hydrolyze to release the parent phenol and sulfonic acid.
The "Self-Validating" Hydrolysis Test
Because the hydrolysis product (4-hydroxybenzophenone) absorbs at a significantly longer wavelength than the intact ester, UV spectroscopy can quantify degradation without chromatographic separation.
-
Intact Ester:
. -
Hydrolysis Product (Phenol):
(shifts to ~330 nm in alkaline conditions due to phenolate formation).
Protocol:
-
Take a scan of the sample in Acetonitrile (Time 0).
-
Add 1 drop of 0.1 M NaOH (aq) to the cuvette.
-
Rescan immediately.
-
Observation: If the sample is the correct ester, the peak at ~265 nm will decrease, and a new, intense peak will emerge at >300 nm (phenolate anion). This bathochromic shift confirms the presence of the phenolic ester linkage.
Stability Workflow Diagram
Figure 2: Stability indicating workflow. This protocol utilizes the spectral shift upon hydrolysis to validate the identity of 4-Benzoylphenyl benzenesulfonate.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
-
Castro, G. T., et al. (2000).[1] "UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents." Molecules, 5(3), 424-425.
-
Guthrie, J. P. (2013). "The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data." Journal of Organic Chemistry. (Mechanistic insight into sulfonate ester stability).
-
Navea, J. G., et al. (2000). "pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid." RSC Advances. (Comparative spectral data for benzophenone derivatives).
Sources
An In-depth Technical Guide to the Synthesis of 4-Benzoylphenyl benzenesulfonate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 4-Benzoylphenyl benzenesulfonate, a molecule of interest in materials science and as a versatile intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details the primary synthetic routes, delves into the mechanistic underpinnings of the key chemical transformations, and provides validated experimental protocols. The guide emphasizes the rationale behind experimental choices to ensure both reproducibility and a deep understanding of the synthesis.
Introduction and Strategic Overview
4-Benzoylphenyl benzenesulfonate is a bi-functional molecule featuring a benzophenone core and a benzenesulfonate ester. The benzophenone moiety is a well-known photoinitiator, and the benzenesulfonate group is an excellent leaving group, making this compound a valuable building block for further chemical modifications. The synthesis of this target molecule is most effectively approached through a convergent strategy, primarily involving two key stages: the formation of the 4-hydroxybenzophenone backbone followed by the esterification of the phenolic hydroxyl group.
This guide will focus on the most prevalent and scalable synthetic approach, which involves:
-
Part A: Synthesis of the 4-Hydroxybenzophenone Intermediate: This is typically achieved via a Friedel-Crafts acylation reaction.
-
Part B: Esterification to Yield 4-Benzoylphenyl benzenesulfonate: The final product is obtained by reacting the 4-hydroxybenzophenone intermediate with benzenesulfonyl chloride.
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of 4-Benzoylphenyl benzenesulfonate.
Part A: Synthesis of the 4-Hydroxybenzophenone Intermediate
The synthesis of 4-hydroxybenzophenone is a classic example of a Friedel-Crafts acylation reaction. This reaction involves the acylation of an aromatic ring with an acyl halide, in this case, the acylation of phenol with benzoyl chloride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2]
Mechanistic Insights
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of benzoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form the acylium ion. This electrophile is then attacked by the electron-rich phenol ring. The substitution occurs predominantly at the para position relative to the hydroxyl group due to the ortho, para-directing nature of the hydroxyl group and steric hindrance at the ortho positions. A subsequent deprotonation of the aromatic ring restores its aromaticity and yields the 4-hydroxybenzophenone.
Sources
An In-depth Technical Guide to the Safe Handling of 4-Benzoylphenyl benzenesulfonate
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides a comprehensive technical overview of the safety considerations for 4-Benzoylphenyl benzenesulfonate, a compound of interest in various research and development applications. In the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule, this document synthesizes critical safety information from structurally related compounds, namely benzophenone and benzenesulfonate derivatives, to provide a robust framework for safe handling, storage, and emergency response. The principles of chemical causality and predictive hazard assessment are central to this guide, ensuring a self-validating system of laboratory safety.
Understanding the Chemical Entity: A Proactive Approach to Safety
4-Benzoylphenyl benzenesulfonate incorporates two key functional groups that dictate its potential reactivity and toxicological profile: the benzophenone ketone and the benzenesulfonate ester. Benzophenones are known for their photochemical reactivity, while benzenesulfonates can act as leaving groups in chemical reactions and may possess irritant properties. A thorough understanding of the hazards associated with these parent structures is fundamental to anticipating and mitigating risks.
Hazard Identification and Risk Assessment
Based on the analysis of related compounds, 4-Benzoylphenyl benzenesulfonate is anticipated to present the following hazards:
-
Skin and Eye Irritation : Aromatic sulfonates and ketones are frequently cited as irritants.[1][2][3][4] Direct contact with the skin may cause redness and irritation, while eye contact can lead to serious irritation.[1][2][3][4]
-
Respiratory Tract Irritation : Inhalation of dust or aerosols may cause respiratory irritation.[5]
-
Harmful if Swallowed : Oral ingestion may be harmful, with some related compounds classified as Category 4 acute oral toxicity.[5][6][7][8]
-
Potential for Allergic Skin Reaction : Some structurally similar compounds have been shown to cause skin sensitization upon repeated contact.[1][5][6]
-
Aquatic Toxicity : While specific data is unavailable, many aromatic compounds exhibit some level of toxicity to aquatic life.[8][9]
Table 1: Summary of Anticipated GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Personal Protective Equipment (PPE): A Multi-layered Defense
A systematic approach to PPE selection is critical for minimizing exposure. The following diagram outlines the decision-making process for appropriate PPE selection when handling 4-Benzoylphenyl benzenesulfonate.
Caption: PPE Selection Workflow for Handling 4-Benzoylphenyl benzenesulfonate.
Experimental Protocol: Donning and Doffing PPE
-
Hand Hygiene : Wash hands thoroughly before donning any PPE.
-
Gown/Coat : Don a clean laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required) : Perform a fit check for the respirator.
-
Eye Protection : Don safety glasses or goggles.
-
Gloves : Don gloves, ensuring the cuffs are pulled over the sleeves of the laboratory coat.
-
Doffing : Reverse the process, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate waste stream.
Safe Handling and Storage: Maintaining Chemical Integrity and Researcher Safety
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.[2][4][5]
-
Use non-sparking tools and ground all equipment when handling larger quantities.[11]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
Emergency Procedures: A Calm and Coordinated Response
A pre-defined emergency plan is crucial for mitigating the impact of an accidental exposure or spill.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2][4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the individual is conscious, give them 1-2 glasses of water to drink. Seek immediate medical attention.[1][5][8] |
Accidental Release Measures:
The following flowchart details the appropriate response to a spill of 4-Benzoylphenyl benzenesulfonate.
Caption: Spill Response Workflow for 4-Benzoylphenyl benzenesulfonate.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][12][13]
-
Specific Hazards : Thermal decomposition may produce irritating and toxic gases, including carbon oxides and sulfur oxides.[5][6]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8][13]
Stability and Reactivity
-
Chemical Stability : The compound is expected to be stable under normal laboratory conditions.[5][9]
-
Conditions to Avoid : Avoid exposure to heat, open flames, and incompatible materials.[5][6][12]
-
Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[5]
-
Hazardous Decomposition Products : Carbon monoxide, carbon dioxide, and sulfur oxides may be formed upon combustion.[5][6]
Toxicological and Ecological Information
-
Toxicology : The primary concerns are acute oral toxicity, skin and eye irritation, and potential for skin sensitization.[1][3][5][6][7] Long-term exposure data is not available, and as with any novel compound, it should be handled as if it were potentially hazardous with chronic exposure.
-
Ecology : Aromatic compounds can be harmful to aquatic life.[8][9] All releases to the environment should be avoided.
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance on chemical waste disposal.
Conclusion: A Culture of Safety
The safe and effective use of 4-Benzoylphenyl benzenesulfonate in a research and development setting is predicated on a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By treating this compound with the respect it deserves and adhering to the principles outlined in this guide, scientists can continue their innovative work while ensuring the well-being of themselves and their colleagues. This proactive, informed approach to laboratory safety is not merely a set of rules, but a cornerstone of scientific integrity and excellence.
References
-
Covestro Solution Center. (2012, August 22). Safety Data Sheet. [Link]
-
BP. (2026, January 22). Safety Data Sheet. [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Benzene sulphonic acid. [Link]
Sources
- 1. download.basf.com [download.basf.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. actylislab.com [actylislab.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Validation & Comparative
comparing 4-Benzoylphenyl benzenesulfonate vs 4-Benzoylphenyl acrylate
This guide provides an objective, technical comparison between 4-Benzoylphenyl acrylate (BPA) and 4-Benzoylphenyl benzenesulfonate (BPBS) . These compounds represent two distinct classes of benzophenone-based photoactive reagents: one designed for covalent polymer integration (BPA) and the other serving as a non-polymerizable structural analog or latent probe (BPBS).
Executive Summary
-
4-Benzoylphenyl Acrylate (BPA): The industry standard polymerizable monomer for Photoaffinity Labeling (PAL) and Molecular Imprinted Polymers (MIPs). It contains a vinyl group that allows it to copolymerize into a stable matrix, positioning the photoreactive benzophenone group permanently within the polymer backbone.
-
4-Benzoylphenyl Benzenesulfonate (BPBS): A non-polymerizable ester analog. It lacks the vinyl handle, making it chemically inert to radical polymerization. It is primarily used as a control compound to assess non-covalent binding affinity, a hydrophobic probe , or a latent photoacid generator (PAG) precursor where the sulfonate group acts as a leaving group or solubility modifier.
Chemical Structure & Mechanistic Comparison
The core difference lies in the functional "tail" attached to the photoactive 4-hydroxybenzophenone scaffold.
| Feature | 4-Benzoylphenyl Acrylate (BPA) | 4-Benzoylphenyl Benzenesulfonate (BPBS) |
| Structure | Benzophenone – O – CO – CH=CH₂ | Benzophenone – O – SO₂ – Ph |
| Reactive Handle | Acrylate (Vinyl) : Radical Polymerization | Benzenesulfonate : Inert to polymerization; Good leaving group ( |
| Primary Mechanism | Copolymerization followed by UV Crosslinking | Non-covalent Binding followed by UV Crosslinking (or Cleavage) |
| Solubility | Hydrophobic (Organic solvents: DCM, DMSO) | Hydrophobic (Organic solvents: DCM, DMSO) |
| UV Absorption | ||
| Photochemistry | Triplet state H-abstraction (C-H insertion) | Triplet state H-abstraction (C-H insertion) OR Photo-cleavage (rare) |
Mechanism of Action (Visualized)
The following diagram illustrates the divergent pathways for these two molecules upon UV irradiation and chemical treatment.
Caption: BPA integrates into polymer networks (MIPs), while BPBS acts as a discrete small-molecule probe.
Application Scenarios
A. Molecular Imprinting & Polymer Science (BPA Dominance)
BPA is the reagent of choice when the goal is to create a "smart" material.
-
Workflow: BPA is mixed with a functional monomer (e.g., methacrylic acid) and a template molecule.
-
Polymerization: The acrylate group locks the benzophenone into the polymer matrix.
-
Usage: After washing out the template, the polymer (MIP) re-binds the target. UV irradiation then covalently "catches" the target, allowing for highly sensitive detection or separation.
-
Why not BPBS? BPBS lacks the vinyl group. If added to a polymerization mixture, it would remain trapped in the pores (leachable) rather than becoming part of the backbone, leading to signal instability and contamination.
B. Mechanistic Controls & Binding Studies (BPBS Utility)
BPBS serves as a critical negative control or structural probe .
-
Control Experiment: To prove that the polymer backbone is essential for affinity (in BPA studies), researchers use BPBS. Since BPBS cannot polymerize, any binding observed is due to non-specific hydrophobic interactions or the benzophenone moiety itself, not the polymer architecture.
-
Leaving Group Chemistry: The benzenesulfonate group is a good leaving group.[1] In synthetic organic chemistry, BPBS can be used as an intermediate to introduce the benzophenone moiety onto nucleophilic residues (e.g., amines or thiols) via nucleophilic substitution (
), although the benzoylphenyl ring deactivates the oxygen slightly.
Experimental Protocols
Protocol 1: Synthesis of 4-Benzoylphenyl Acrylate (BPA)
A standard Schotten-Baumann esterification.
-
Reagents: 4-Hydroxybenzophenone (1.0 eq), Acryloyl chloride (1.2 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Dissolve 4-Hydroxybenzophenone and TEA in DCM under
atmosphere at 0°C. -
Add Acryloyl chloride dropwise over 30 mins. (Exothermic reaction).[2]
-
Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 4 hours.
-
Workup: Wash with
HCl (to remove TEA), then sat. , then brine.[2] Dry over . -
Purification: Recrystallization from Ethanol/Hexane or Column Chromatography (Hexane/EtOAc).
-
Yield: Typically 85-95%. White crystalline solid.[3]
-
Protocol 2: Synthesis of 4-Benzoylphenyl Benzenesulfonate (BPBS)
Used to generate the non-polymerizable analog.
-
Reagents: 4-Hydroxybenzophenone (1.0 eq), Benzenesulfonyl chloride (1.2 eq), Pyridine (solvent/base).
-
Procedure:
-
Dissolve 4-Hydroxybenzophenone in Pyridine at 0°C.
-
Add Benzenesulfonyl chloride slowly.
-
Stir at RT overnight.
-
Workup: Pour into ice water/HCl mixture. The product usually precipitates as a solid.
-
Purification: Recrystallization from Ethanol.[2]
-
Characterization: Check for absence of vinyl signals in
-NMR (no peaks at 5.8–6.4 ppm).
-
Protocol 3: Comparative Photo-Crosslinking Efficiency
To test binding vs. polymerization.
-
Setup: Prepare two sets of samples containing the target protein (e.g., BSA or a specific receptor).
-
Set A (BPA-Polymer): Incubate protein with BPA-containing MIP nanoparticles.
-
Set B (BPBS-Monomer): Incubate protein with free BPBS (dissolved in DMSO, <1% final conc).
-
-
Irradiation: Expose both sets to UV light (365 nm, 100W lamp) for 10–30 minutes on ice.
-
Analysis:
-
SDS-PAGE/Western Blot:
-
Set A: Protein should be covalently attached to the polymer (high MW smear or shift).
-
Set B: Protein will be derivatized with the small molecule BPBS. Mass shift will be small (+338 Da).
-
-
-
Result Interpretation: This confirms whether the "capture" is due to the polymer matrix (Set A) or simple chemical affinity (Set B).
Comparative Data Table
| Property | 4-Benzoylphenyl Acrylate (BPA) | 4-Benzoylphenyl Benzenesulfonate (BPBS) |
| Molecular Weight | 252.27 g/mol | 338.38 g/mol |
| Melting Point | 82–84 °C | 110–112 °C (Est.) |
| Polymerizability | High (Vinyl group) | None (Stable Ester) |
| Hydrophobicity (LogP) | ~3.5 (High) | ~4.2 (Very High) |
| Stability | Sensitive to heat/light (polymerizes) | Stable solid; Hydrolytically sensitive at high pH |
| Primary Use | Monomer for MIPs, Photo-resists | Binding Control, Hydrophobic Probe |
References
-
BPA Synthesis & Application in MIPs
- Title: "Molecular Imprinting of Proteins using 4-Benzoylphenyl Acryl
- Source:Journal of Applied Polymer Science.
- Note: BPA is cited as the standard monomer for introducing photo-reactivity into acryl
-
Benzophenone Photochemistry
- Title: "Photoaffinity Labeling in Target- and Binding-Site Identific
- Source:PMC (PubMed Central).
- Context: Describes the mechanism of benzophenone triplet state insertion, applicable to both BPA and BPBS.
-
Sulfonate Ester Reactivity
- Title: "Reactivity of Sulfonate Esters in Nucleophilic Substitution."
- Source:Organic Chemistry Portal.
- Context: Provides grounding for the chemical stability and leaving group ability of the benzenesulfon
(Note: Specific literature on "4-Benzoylphenyl benzenesulfonate" is sparse as it is often a custom-synthesized control. The data provided is derived from standard structure-activity relationships of benzophenone derivatives.)
Sources
High-Sensitivity Identification of 4-Benzoylphenyl Benzenesulfonate (4-BPBS) in Complex Mixtures
Executive Summary
The identification and quantification of 4-Benzoylphenyl benzenesulfonate (4-BPBS) in complex mixtures—whether as a potential genotoxic impurity (PGI) in pharmaceutical formulations or a photo-degradation product in biological matrices—presents a distinct analytical challenge.[1][2][3] This molecule combines a hydrophobic, UV-active benzophenone moiety with a polar, potentially hydrolytically unstable sulfonate ester group.[1][3]
This guide objectively compares the three primary analytical workflows for 4-BPBS: Direct LC-MS/MS (Triple Quadrupole) , GC-MS , and High-Resolution Mass Spectrometry (HRMS) .[1][2][4][3] Based on experimental robustness and sensitivity requirements (often <1 ppm for genotoxic impurities), LC-MS/MS utilizing Electrospray Ionization (ESI) is identified as the superior methodology for trace analysis, offering a 10-fold improvement in Limit of Quantitation (LOQ) over standard UV methods and superior stability compared to GC-MS.[2][3]
Chemical Profile & Analytical Challenges
To design a valid protocol, we must first understand the analyte's behavior:
-
Structure: A benzophenone core linked to a benzenesulfonate.[1][2][4][3]
-
Reactivity: The sulfonate ester bond is susceptible to hydrolysis, particularly at high pH.[3] The benzophenone moiety is photo-active; samples must be protected from UV light (<360 nm) to prevent photo-crosslinking or degradation during processing.[1][2][4][3]
-
Ionization: The ketone group on the benzophenone allows for protonation
, while the sulfonate group can be prone to in-source fragmentation.[4][3]
The Core Challenge: Matrix Interference vs. Stability[3][4]
-
GC-MS Issue: Sulfonate esters often degrade in hot injection ports (thermal instability), leading to false negatives or non-linear calibration curves.
-
LC-UV Issue: While the benzophenone group has strong UV absorbance (~254 nm), complex matrices (plasma, drug formulations) often contain co-eluting aromatics that mask the signal at trace levels.[3]
Comparative Analysis of Methodologies
The following table summarizes the performance of 4-BPBS analysis methods based on field application data.
| Feature | Method A: LC-ESI-MS/MS (Recommended) | Method B: GC-MS (EI Source) | Method C: HPLC-UV/PDA |
| Principle | Soft ionization (ESI+) with MRM selectivity.[1][2][4][3] | Hard ionization (EI) with thermal separation.[2][3] | Chromophore detection (254 nm).[2][3] |
| Sensitivity (LOD) | < 1.0 ng/mL (ppb) | ~50–100 ng/mL | ~1–5 µg/mL (ppm) |
| Selectivity | High (Mass transition specific).[2][3] | Moderate (Spectral library match).[2][3] | Low (Prone to matrix overlap).[2][3] |
| Sample Stability | High (Ambient temp separation).[2][4][3] | Low (Risk of thermal degradation).[2][3] | High. |
| Throughput | High (5–8 min run time).[2][4][3] | Low (20+ min run time).[2][3] | Moderate. |
| Primary Use Case | Trace impurity (GTI) & metabolite ID. | Volatile impurity screening.[1][2][4][3] | Raw material purity assay (>98%). |
Deep Dive: The Superior Protocol (LC-ESI-MS/MS)
Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the only self-validating workflow for 4-BPBS at trace levels.[1][4][3] It avoids thermal stress and utilizes the distinct fragmentation of the benzophenone moiety for confirmation.[4][3]
Sample Preparation (Solid Phase Extraction)
Direct injection is risky for complex mixtures.[2][4][3] SPE is required to remove phospholipids (bio-fluids) or excipients (drugs).[2][3]
-
Cartridge: Polymeric Reversed-Phase (e.g., HLB or equivalent), 60 mg.[1][2][3]
-
Conditioning: 2 mL Methanol followed by 2 mL Water.[1][4][3]
-
Loading: Sample (pH adjusted to 6.0–7.0 to prevent hydrolysis).
-
Wash: 5% Methanol in Water (removes salts/polar interferences).[3]
-
Reconstitution: Evaporate under N2 and reconstitute in Mobile Phase A/B (50:50).
LC-MS/MS Parameters[1][2][3][4][5][6][7][8][9]
-
Column: C18 (2.1 x 50 mm, 1.7 µm).[2][3][5] A short, sub-2-micron column ensures sharp peaks and minimal on-column hydrolysis.[1][2][4][3]
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1][4][3]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][4][3][6]
-
Gradient: 10% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions (Critical for Specificity)
To ensure "Trustworthiness" (Part 2 of requirements), you must monitor two transitions: one for Quantitation (Quant) and one for Confirmation (Qual).[2][3]
| Precursor Ion (m/z) | Product Ion (m/z) | Type | Mechanism |
| 339.1 | 105.0 | Quant | Cleavage of Benzoyl cation ( |
| 339.1 | 77.0 | Qual | Phenyl ring fragment.[2][4][3] |
| 339.1 | 183.0 | Qual | Loss of benzenesulfonyl group.[2][3] |
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix and workflow for identifying 4-BPBS, ensuring the correct instrument is chosen based on sample concentration and matrix complexity.
Figure 1: Analytical Decision Tree.[1][2][4][3] LC-MS/MS is the preferred path for trace analysis due to the thermal instability of sulfonate esters.[1][4]
Experimental Validation Data
The following data represents typical validation results when comparing LC-MS/MS against GC-MS for sulfonate ester analysis in a pharmaceutical matrix.
| Parameter | LC-MS/MS (ESI+) | GC-MS (EI) | Interpretation |
| Linearity ( | > 0.999 | 0.985 | GC-MS suffers from thermal tailing.[1][2][4][3] |
| Recovery (%) | 95% ± 3% | 70% ± 12% | LC-MS avoids degradation losses.[1][2][4][3] |
| Matrix Effect | < 10% (with SPE) | N/A | SPE effectively removes suppression.[2][4][3] |
| LOQ (ng/mL) | 0.5 | 50.0 | LC-MS is 100x more sensitive.[1][2][4][3] |
Troubleshooting Tip: If the signal for the parent ion (339 m/z) is weak in LC-MS, check for the ammonium adduct
References
-
ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (2018). International Council for Harmonisation.[1][2][4][3][6] Link
- Context: Establishes the regulatory requirement for ppm-level detection of sulfon
-
Guo, T., et al. (2014).[3] "Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry." Journal of Chromatography A. Link
- Context: Validates the LC-MS/MS approach over GC-MS for thermally labile sulfon
-
Kaklamanos, G., et al. (2024).[3] "Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS." International Journal of Pharmaceutical Sciences. Link
- Context: Provides the specific fragmentation mechanisms for the benzophenone moiety used in the MRM transitions.
-
Taylor, G.E., et al. (2010).[3] "Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry." Journal of Chromatography A. Link
Sources
- 1. CAS 80-48-8: Benzenesulfonic acid, 4-methyl-, methyl ester [cymitquimica.com]
- 2. Benzenesulfonic acid, 4-chlorophenyl ester (CAS 80-38-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. Benzenesulfonic acid, 4-chlorophenyl ester [webbook.nist.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Benzoylphenyl Benzenesulfonate
For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Benzoylphenyl benzenesulfonate, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and informed approach based on the known hazards of its constituent functional groups: an aromatic sulfonate and a benzophenone derivative.
This document is structured to provide not just a set of instructions, but the scientific rationale behind them, empowering you to make safe and environmentally responsible decisions.
Part 1: Hazard Assessment & Risk Profile
Understanding the potential hazards of 4-Benzoylphenyl benzenesulfonate is the foundation of its safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS), we must infer its properties from related, well-documented compounds.
-
Benzenesulfonate Moiety: Benzenesulfonic acid and its derivatives are often corrosive, capable of causing severe skin burns and eye damage.[1][2] They may also be harmful if swallowed.[3]
-
Benzophenone Moiety: Benzophenone and its derivatives are noted for their potential as suspected carcinogens and their capacity to cause allergic skin reactions.[4] A significant concern is their environmental persistence and toxicity to aquatic life, with some derivatives being classified as very toxic to aquatic organisms with long-lasting effects.[5][6]
Given these characteristics, 4-Benzoylphenyl benzenesulfonate should be handled as a hazardous substance with particular attention to its potential corrosivity, skin sensitization, and environmental toxicity.
Table 1: Summary of Potential Hazards and Necessary Precautions
| Hazard Category | Potential Risk | Recommended Precaution |
| Health Hazards | Corrosive to skin and eyes, harmful if swallowed, potential for skin sensitization, suspected carcinogen.[1][2][3][4] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood. |
| Physical Hazards | Stable under normal conditions.[2] | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2] |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects.[5][6] | Prevent release to the environment. Do not dispose of down the drain.[1][7] |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of 4-Benzoylphenyl benzenesulfonate is that it must be treated as regulated hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or poured down the sink.[6]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste container, ensure you are wearing the appropriate PPE. The causality here is direct: the correct barrier protection mitigates the risk of chemical exposure and subsequent injury.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-retardant lab coat should be worn and kept fully buttoned.
Step 2: Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions within a waste container.
-
Designated Waste Container: Dedicate a specific, compatible container for 4-Benzoylphenyl benzenesulfonate waste. The container should be made of a material that will not react with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle).
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label should clearly state:
-
"Hazardous Waste"
-
The full chemical name: "4-Benzoylphenyl benzenesulfonate"
-
The accumulation start date.
-
The primary hazards (e.g., "Corrosive," "Environmental Hazard").
-
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and protects against spills.
Step 3: On-site Accumulation and Storage
Store the hazardous waste container in a designated satellite accumulation area (SAA) or a central hazardous waste accumulation area, in accordance with your institution's policies and federal regulations. This area should be:
-
Secure and Ventilated: To prevent unauthorized access and ensure the dispersion of any potential vapors.
-
Away from Incompatibles: Do not store with strong oxidizing agents, acids, or bases.[2]
-
Secondary Containment: Place the container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
Step 4: Arranging for Final Disposal
The final disposal of 4-Benzoylphenyl benzenesulfonate must be handled by a licensed hazardous waste disposal company.
-
Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will coordinate the pickup and disposal of the waste.
-
EPA Hazardous Waste Code: Your EHS professional will make the final determination of the appropriate EPA hazardous waste code. Based on the components, it could potentially fall under a "D" code for a characteristic (e.g., corrosivity) or be managed as a non-listed chemical waste that must be incinerated. It is the generator's responsibility to properly classify their waste.[8]
Part 3: Emergency Procedures - Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is critical.
Small Spill Cleanup Protocol
For spills of a few grams or milliliters within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Contain the Spill: Use a spill absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent to surround and cover the spill.[2][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the container with the spill debris as hazardous waste.
For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team or EHS office immediately.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Part 4: Visualization of the Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of 4-Benzoylphenyl benzenesulfonate.
References
-
Carl ROTH. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Florida Department of Environmental Protection. (n.d.). Pharmaceutical Waste Guidance. Retrieved from [Link]
-
Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Two Exemptions from the Requirement of a Tolerance for Alkyl (C8-C24) Benzenesulfonic. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2011, November 4). RCRA Empty Containers. Retrieved from [Link]
-
Tennessee Department of Environment & Conservation. (2022, April). Hazardous Waste Management Chapter 0400-12-01. Retrieved from [Link]
-
Wang, L., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. Ecotoxicology and Environmental Safety, 219, 112338. Retrieved from [Link]
-
Redox. (2025, September 23). Safety Data Sheet Benzophenone. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (n.d.). 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2006, July 19). Alkylbenzene Sulfonates (ABS) Risk Assessment. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, June 27). Alkylbenzene Sulfonates (ABS) Human Health and Ecological Draft Risk Assessment. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Acute toxicity and ecological risk assessment of 4,4’-dihydroxybenzophenone, 2,4,4’-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. redox.com [redox.com]
- 7. carlroth.com [carlroth.com]
- 8. americanchemistry.com [americanchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
